5-Hydroxy-DC cep
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-DC cep involves multiple steps, starting with the protection of the hydroxyl groups of cytidine. The key steps include:
Protection of the 5’-hydroxyl group: This is typically achieved using a dimethoxytrityl (DMT) group.
Benzoylation: The 5-hydroxyl group is benzoylated using benzoyl chloride.
Phosphitylation: The 3’-hydroxyl group is phosphitylated using a phosphoramidite reagent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection and benzoylation: Using automated synthesizers to handle large quantities of reagents.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-DC cep undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form various oxidized derivatives.
Substitution: The benzoyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
Oxidized derivatives: Such as 5-hydroxy-deoxyuridine.
Substituted derivatives: Depending on the nucleophile used in the substitution reaction.
Scientific Research Applications
5-Hydroxy-DC cep has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-DC cep involves its incorporation into DNA, where it can form lesions that are recognized and repaired by the base excision repair (BER) pathway. The compound can mispair with adenine and cytosine, leading to mutations such as C-to-T transitions or C-to-G transversions. These lesions can also deaminate to form 5-hydroxy-deoxyuridine, further contributing to DNA damage .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethyl-2’-deoxycytidine (5hmdC): Another oxidized nucleotide used in epigenetic studies.
5-Formyl-2’-deoxycytidine (5fdC): Involved in the demethylation pathway of 5-methylcytosine.
5-Carboxyl-2’-deoxycytidine (5cadC): Also part of the oxidative demethylation pathway.
Uniqueness
5-Hydroxy-DC cep is unique due to its specific structure, which allows it to form distinct lesions in DNA that are not easily repaired by the BER pathway. This makes it a valuable tool for studying the long-term effects of oxidative DNA damage and its role in aging and cancer .
Properties
IUPAC Name |
[4-benzamido-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H56N5O10P/c1-36(2)58(37(3)4)69(65-32-16-31-54)68-45-33-48(57-34-46(67-51(60)39-19-12-8-13-20-39)49(56-52(57)61)55-50(59)38-17-10-7-11-18-38)66-47(45)35-64-53(40-21-14-9-15-22-40,41-23-27-43(62-5)28-24-41)42-25-29-44(63-6)30-26-42/h7-15,17-30,34,36-37,45,47-48H,16,32-33,35H2,1-6H3,(H,55,56,59,61)/t45-,47+,48+,69?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMAKSHEIFXTRZ-BFHGYKOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H56N5O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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